molecular formula C9H10ClN5O2 B15066336 Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate CAS No. 213552-03-5

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Cat. No.: B15066336
CAS No.: 213552-03-5
M. Wt: 255.66 g/mol
InChI Key: WTPWUKCCGFMJGN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives It is structurally related to nucleosides and nucleotides, which are essential components of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 2-amino-6-chloropurine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with the normal functioning of nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ethyl ester group differentiate it from other purine derivatives, making it a valuable compound for targeted research and development .

Properties

CAS No.

213552-03-5

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 2-(2-amino-6-chloropurin-9-yl)acetate

InChI

InChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14)

InChI Key

WTPWUKCCGFMJGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N

Origin of Product

United States

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